![molecular formula C10H5F3N2O4 B1473856 3-(4-トリフルオロメトキシフェニル)-[1,2,4]オキサジアゾール-5-カルボン酸 CAS No. 1258269-11-2](/img/structure/B1473856.png)

3-(4-トリフルオロメトキシフェニル)-[1,2,4]オキサジアゾール-5-カルボン酸

説明

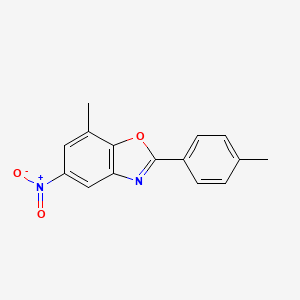

“3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the coupling of α-bromo nitroalkanes to acyl hydrazides . This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct delivery of the 2,5-disubstituted oxadiazole . The conditions for oxadiazole synthesis are mild and do not require highly oxophilic reagents .Molecular Structure Analysis

The molecular structure of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” includes a 1,2,4-oxadiazole ring, a phenyl ring, and a trifluoromethoxy group . The positions of these groups and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule . The presence of electron-withdrawing and donating substituents can lead to a wide range of compounds being synthesized and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” would depend on its specific structure. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .科学的研究の応用

エレクトロクロミックデバイス

この化合物は、ポリジチエニルピロールの合成に使用されており、これはエレクトロクロミックデバイスにおけるアノード材料として使用されます . ポリジチエニルピロールの側鎖に電子吸引性トリフルオロメトキシユニットを導入すると、HOMOおよびLUMOのエネルギーレベルが低下します . これは、高い透過率変化と高効率を備えたエレクトロクロミックデバイスを作成するのに役立つことが判明しています .

抗菌活性

問題の化合物のような1,2,4-オキサジアゾール誘導体は、Meloidogyne incognitaに対して中程度の線虫駆除活性を示し、Rhizoctonia solaniに対して抗真菌活性を示すことが判明しています . 一部の誘導体は、Xanthomonas oryzae pv. oryzae (Xoo)に対しても強い抗菌効果を示し、EC50値はビスメルチアゾール(BMT)およびチオジアゾール銅(TDC)を上回っています .

抗菌剤

この化合物のようなトリフルオロメチルピリジン部分を含む化合物は、XooおよびXanthomonas oryzae pv. oryzicola (Xoc) . これらの結果は、1,2,4-オキサジアゾール誘導体が、新規抗菌剤を発見するための潜在的な代替テンプレートとなり得ることを示しています .

抗酸化剤

オキサジアゾールおよびピペラジン誘導体は、強力な抗菌剤、抗酸化剤、鎮痛剤、および抗炎症剤としての多様な用途について、文献でよく報告されています .

鎮痛剤

1,3,4-オキサジアゾール誘導体は、鎮痛効果を示すことが判明しています .

抗うつ剤

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of infectious agents .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may exert their effects by inhibiting the growth or activity of infectious agents .

将来の方向性

The future directions for research on “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown promise in a wide range of applications, from medicinal chemistry to material science . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .

特性

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVUWCQIRUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)